N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide

Monoamine oxidase B inhibition Pyridazinone SAR Neurological disease research

Procure CAS 921533-70-2 for critical SAR studies. This hybrid scaffold uniquely combines a 6-oxopyridazine core with a para-iodobenzamide group, creating a distinct pharmacophore absent in standard MAO-B inhibitors or SPECT probes. The heavy iodine atom enables direct radiolabeling pathways (¹²⁵I/¹²³I) without prosthetic group conjugation, while the 4-ethoxyphenyl-pyridazinone architecture diverges from benzenesulfonamide/morpholino analogs like TR2/TR16. Essential for exploring chemotype diversification and establishing precise patent landscape boundaries. Substituting any analog alters target binding and physicochemical properties, compromising research reproducibility.

Molecular Formula C21H20IN3O3
Molecular Weight 489.313
CAS No. 921533-70-2
Cat. No. B2696066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide
CAS921533-70-2
Molecular FormulaC21H20IN3O3
Molecular Weight489.313
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)I
InChIInChI=1S/C21H20IN3O3/c1-2-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27)
InChIKeyYUBXSDLIUCWJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide (CAS 921533-70-2): Structural Overview and Research-Grade Procurement Context


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide is a synthetic small molecule that merges a 6-oxopyridazine (pyridazinone) core with a 4-iodobenzamide moiety connected via an ethylene linker [1]. It falls within a patent class of pyridazinone derivatives described for potential therapeutic applications, including metabolic and neurological disorders [1]. The compound contains a heavy iodine atom on the benzamide ring, a feature that distinguishes it from many pyridazinone analogs and may confer utility in radiochemical detection or structure-activity relationship (SAR) studies. As a research chemical with 95%+ purity specified by certain suppliers, it is intended for early-stage discovery, lead optimization, or chemical biology probe development rather than clinical or diagnostic use.

Why In-Class Pyridazinone or Iodobenzamide Analogs Cannot Simply Replace N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide


Despite a growing class of pyridazinone-based MAO-B inhibitors and iodobenzamide-based radioligands, the target compound presents a unique structural hybrid not captured by simpler analogs [1][2]. Known potent pyridazinone MAO-B inhibitors such as TR2 and TR16 (IC50 values of 0.27 µM and 0.17 µM, respectively) rely on benzenesulfonamide or morpholino substitutions, not a 4-iodobenzamide terminus [2]. Conversely, established iodobenzamide MAO-B probes like N-(2-aminoethyl)-4-iodobenzamide lack the 4-ethoxyphenyl pyridazinone core [3]. The specific combination of the 4-ethoxyphenyl substituent on the pyridazinone, the ethylene linker length, and the para-iodobenzamide group creates a distinct pharmacophore. Substituting with any in-class analog that lacks even one of these modules would result in a different molecular scaffold with unpredictable changes in target binding, selectivity, and physicochemical properties. The procurement of the exact compound, rather than a generic replacement, is therefore critical for SAR consistency, intellectual property positioning within the patent space, and reproducibility of results.

Quantitative Differentiation Evidence for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide Versus Closest Analogs


Structural Divergence from Leading Pyridazinone MAO-B Inhibitors: Absence of Sulfonamide Motif

The target compound incorporates a 4-iodobenzamide moiety linked via an ethylene spacer to the pyridazinone N1 position. In contrast, the most potent pyridazinone MAO-B inhibitors reported by Osmaniye et al. (2022) feature benzenesulfonamide or morpholino substituents [1]. For example, compound TR16 (IC50 = 0.17 µM against MAO-B) carries a para-chlorobenzenesulfonamide group, and TR2 (IC50 = 0.27 µM) has a similar sulfonamide motif. The target compound lacks the sulfonamide hydrogen-bond acceptor/donor functionality entirely, replacing it with an amide linkage to a 4-iodophenyl ring. No direct MAO-B inhibition data for the target compound are available in the public domain; however, the structural divergence suggests a distinct binding mode and selectivity profile compared to the sulfonamide series, which achieved selectivity indices (MAO-B/MAO-A) of 84.96 (TR2) and >235.29 (TR16) [1].

Monoamine oxidase B inhibition Pyridazinone SAR Neurological disease research

Iodine-Containing Scaffold as a Potential Radiochemical Handle Versus Non-Iodinated Pyridazinones

The presence of a para-iodo substituent on the benzamide ring provides a potential site for radioiodination (e.g., ¹²⁵I or ¹²³I) via isotopic exchange or precursor-based methods, a strategy well-established for simpler 4-iodobenzamide MAO-B probes [1]. For instance, Rafii et al. (1995) demonstrated that [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide could be radiosynthesized and used for SPECT exploration of MAO-B in human brain. Most pyridazinone MAO-B inhibitors described in the literature (e.g., TR1–TR16) lack a halogen atom suitable for direct radiolabeling without additional synthetic modification. The target compound's iodine atom thus distinguishes it from the broader pyridazinone class. No radiochemical yield or specific activity data for the target compound are published.

Radiosynthesis SPECT imaging MAO-B radioligand

Patent Class Positioning: Generic Formula Covering the Target Compound Indicates Therapeutic Interest

The compound falls within the generic Markush structure of formula (I) in patent application JP2008-505172 (filed 2005), which claims pyridazinone derivatives for pharmaceutical compositions and therapeutic use [1]. While the patent's abstract does not specify exact indications, the filing suggests industrial interest in this chemotype. Closely related analogs such as N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide (CAS 920249-94-1) and N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-iodobenzamide also appear in chemical databases, indicating a broader SAR exploration around the linker and substitution pattern. The target compound's specific ethylene linkage to the pyridazinone N1 (rather than an ether oxygen at C3) may confer different conformational flexibility and metabolic stability compared to its oxyethyl-linked isomers.

Intellectual property Pyridazinone patent Drug discovery

Application Scenarios for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion for Pyridazinone-Based MAO-B Inhibitors

Research groups investigating selective MAO-B inhibitors can utilize this compound as a chemotype diversification tool to explore the impact of replacing the sulfonamide moiety with a 4-iodobenzamide group. Although no MAO-B inhibition data exist for the compound, its structural divergence from TR2 and TR16 (IC50 = 0.27 µM and 0.17 µM, MAO-B selectivity indices up to >235) [1] makes it a valuable comparator for probing the pharmacophore requirements at the pyridazinone N1 position. Enzymatic assays under standardized fluorometric conditions would generate the first quantitative activity profile.

Development of Radioiodinated Tracers for Neurological Target Imaging

The para-iodo substituent offers a direct avenue for ¹²⁵I or ¹²³I radiolabeling, analogous to validated 4-iodobenzamide SPECT probes [1]. If the compound demonstrates favorable target binding (e.g., MAO-B inhibition), it could serve as a lead for a new generation of pyridazinone-derived imaging agents, bypassing the need for prosthetic group conjugation required by non-iodinated pyridazinone scaffolds such as those in the TR series.

Intellectual Property and Prior Art Landscaping in the Pyridazinone Patent Space

The compound's inclusion in the broad formula (I) of patent JP2008-505172 [1] makes it relevant for patent landscape analysis, freedom-to-operate studies, or as a reference standard in drafting new composition-of-matter claims. Organizations evaluating the novelty of pyridazinone derivatives can use this compound to establish prior art boundaries or assess the scope of existing patent estates.

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.